

Synthesis of 3-Acetoxyflavone from 3-Hydroxyflavone: An Application Note and Protocol

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Compound of Interest

Compound Name: 3-Acetoxyflavone

Cat. No.: B1587078

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This document provides a detailed protocol for the synthesis of **3-acetoxyflavone** from 3-hydroxyflavone, a common reaction in flavonoid chemistry for researchers in medicinal chemistry and drug development. The acetylation of the 3-hydroxyl group can be a crucial step in structure-activity relationship (SAR) studies to explore the biological activities of novel flavonoid derivatives.

Introduction

Flavonoids are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.^[1] 3-Hydroxyflavone serves as the backbone for flavonols and is a valuable starting material for the synthesis of various derivatives. The acetylation of 3-hydroxyflavone to **3-acetoxyflavone** is a straightforward esterification reaction that can alter the compound's solubility, stability, and biological efficacy. This protocol details the synthesis using acetic anhydride.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **3-acetoxyflavone** from 3-hydroxyflavone.

Parameter	Value	Reference
Product Name	3-Acetoxyflavone	[3]
Starting Material	3-Hydroxyflavone	[1]
Reagent	Acetic Anhydride	[1]
Yield	70%	[1][2]
Molecular Formula	C ₁₇ H ₁₂ O ₄	[4]
Molecular Weight	280.27 g/mol	[4]
Appearance	Solid	[1]
Boiling Point	421.1°C at 760 mmHg	[4]
Density	1.31 g/cm ³	[4]

Experimental Protocol

This protocol is adapted from the procedure described by Jayashree et al.[1]

Materials:

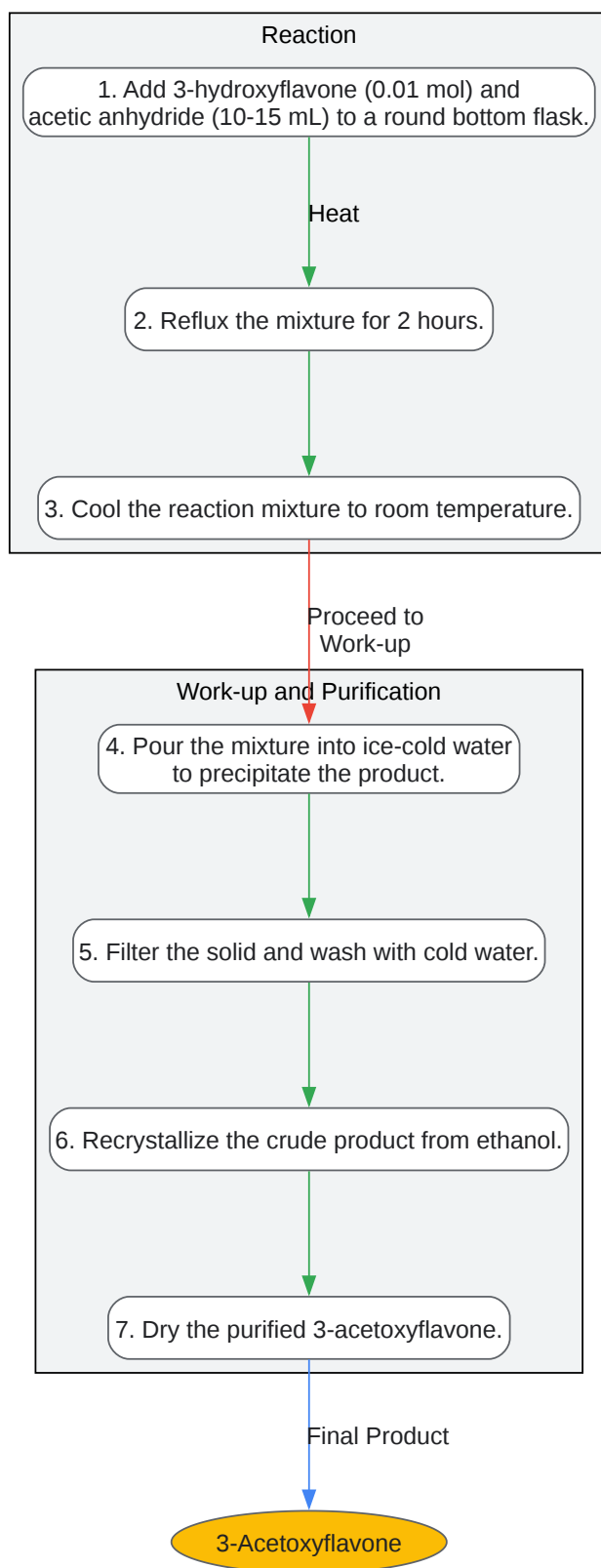
- 3-Hydroxyflavone (0.01 mol)
- Acetic Anhydride (10-15 mL)
- 100 mL Round Bottom Flask
- Reflux Condenser
- Heating Mantle
- Beaker
- Buchner Funnel and Filter Paper
- Ice

- Ethanol (for recrystallization)
- Distilled Water

Procedure:

- **Reaction Setup:** In a 100 mL round bottom flask, add 0.01 moles of 3-hydroxyflavone. To this, add 10-15 mL of acetic anhydride.[\[1\]](#)
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture at reflux for 2 hours using a heating mantle.[\[1\]](#)
- **Precipitation:** After 2 hours, turn off the heat and allow the solution to cool to room temperature.[\[1\]](#)
- **Isolation:** Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate of **3-acetoxyflavone** will form.[\[1\]](#)
- **Filtration and Washing:** Filter the solid product using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic anhydride and other water-soluble impurities.[\[1\]](#)
- **Purification:** The crude product is purified by recrystallization from ethanol.[\[1\]](#)
- **Drying and Characterization:** Dry the purified crystals. The purity of the final compound can be confirmed by determining its melting point and using thin-layer chromatography (TLC). The structure can be further confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[\[1\]](#)[\[2\]](#)

Reaction Workflow



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Caption: Workflow for the synthesis of **3-acetoxyflavone**.

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